![molecular formula C15H26S5 B12576404 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione CAS No. 600717-88-2](/img/structure/B12576404.png)
4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione is a sulfur-containing organic compound It is characterized by the presence of two ethylbutylsulfanyl groups attached to a 1,3-dithiole-2-thione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with 2-ethylbutyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The ethylbutylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Bis[(2-hydroxyethyl)sulfanyl]-1,3-dithiole-2-thione
- 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione
- 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione
Uniqueness
4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione is unique due to the presence of ethylbutylsulfanyl groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
600717-88-2 |
|---|---|
Formule moléculaire |
C15H26S5 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
4,5-bis(2-ethylbutylsulfanyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C15H26S5/c1-5-11(6-2)9-17-13-14(20-15(16)19-13)18-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
LUVGKOZNIWDVLL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CSC1=C(SC(=S)S1)SCC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
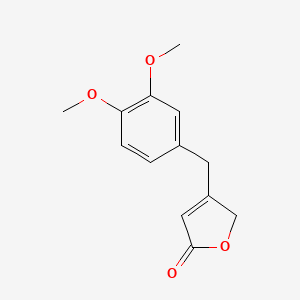
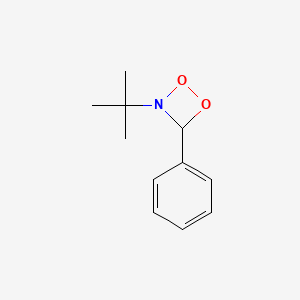
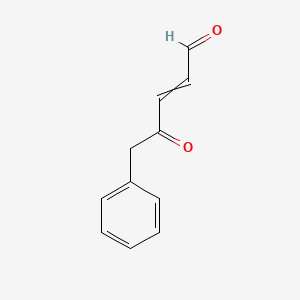
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
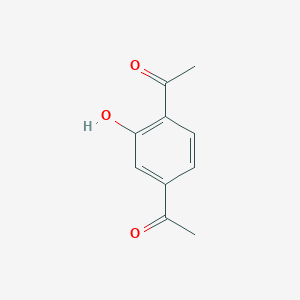
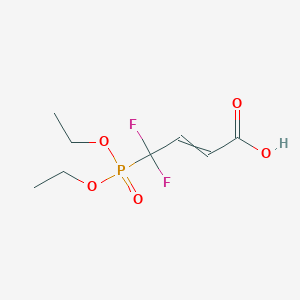
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)

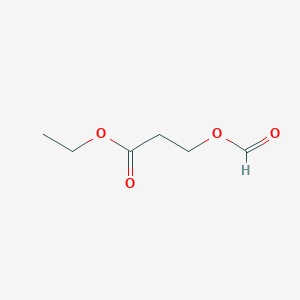
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
